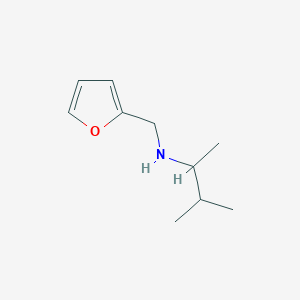
(Furan-2-ylmethyl)(3-methylbutan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-ylmethyl)(3-methylbutan-2-yl)amine is an organic compound with the molecular formula C10H17NO. It is characterized by the presence of a furan ring and an amine group, making it a valuable compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)(3-methylbutan-2-yl)amine typically involves the reaction of furfurylamine with 3-methyl-2-butanone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis. This method has been shown to be effective in producing high yields of furan derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)(3-methylbutan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted furans .
Scientific Research Applications
(Furan-2-ylmethyl)(3-methylbutan-2-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)(3-methylbutan-2-yl)amine involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, leading to biological effects. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: Similar structure but lacks the 3-methylbutan-2-yl group.
3-Methylbutan-2-ylamine: Similar structure but lacks the furan ring.
Furan-2-carboxamide: Contains a furan ring but has a different functional group.
Uniqueness
(Furan-2-ylmethyl)(3-methylbutan-2-yl)amine is unique due to the combination of the furan ring and the 3-methylbutan-2-yl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C10H17NO/c1-8(2)9(3)11-7-10-5-4-6-12-10/h4-6,8-9,11H,7H2,1-3H3 |
InChI Key |
DCOBBBDLLBCOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13169338.png)
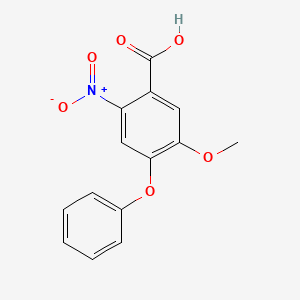
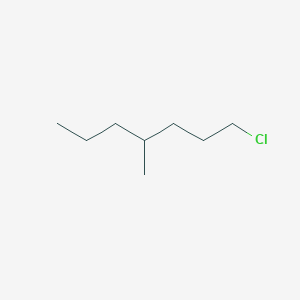
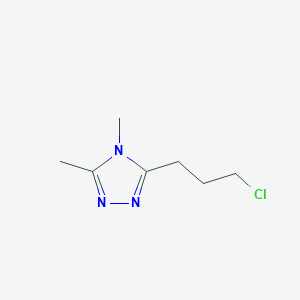

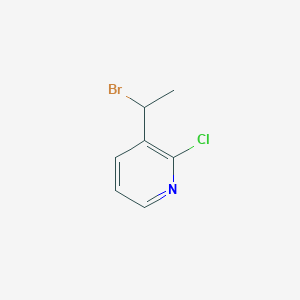
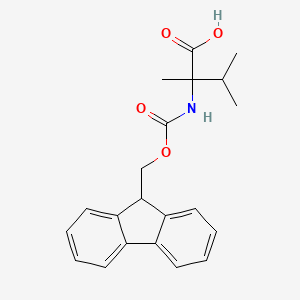
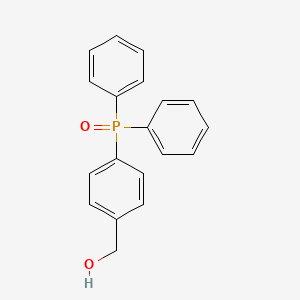


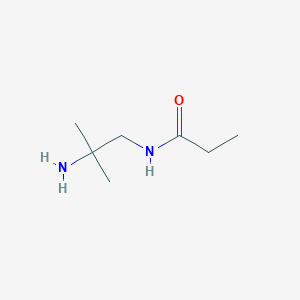

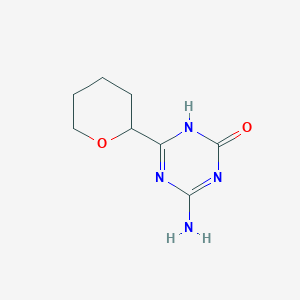
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
